molecular formula C12H15ClINO2 B1303027 (2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049744-44-6

(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1303027
M. Wt: 367.61 g/mol
InChI Key: JESGTQHFGMTWQG-XQKZEKTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (IBP) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. IBP is a chiral compound, meaning it can exist in two different forms, known as enantiomers, that are mirror images of each other. It is of particular interest due to its wide range of applications in biochemistry, pharmacology, and analytical chemistry.

Scientific Research Applications

Influenza Neuraminidase Inhibition

A study described the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores, highlighting the potent inhibitor identified as A-192558. This compound, developed through high-throughput parallel synthesis, showed significant inhibitory activity against influenza A and B neuraminidases. The X-ray crystallographic structure of A-192558 bound to neuraminidase revealed critical interactions with the enzyme's active site, offering insights into the design of new antiviral drugs (Wang et al., 2001).

Organic Synthesis

Research on the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine demonstrated the preparation of these compounds via reaction with oxygenated 2-(p-tolylsulfinyl)benzyl carbanions and chlorinated N-sulfinylimines, followed by elimination of sulfinyl groups. This process showcases the utility of such compounds in asymmetric synthesis and organic chemistry applications (Ruano, Alemán, & Cid, 2006).

properties

IUPAC Name

(2S,4R)-4-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2.ClH/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9;/h1-4,9,11,14H,5-7H2,(H,15,16);1H/t9-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESGTQHFGMTWQG-XQKZEKTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376053
Record name (4R)-4-[(4-Iodophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1049744-44-6
Record name (4R)-4-[(4-Iodophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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